molecular formula C10H9N3O2S B1427293 N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine CAS No. 1007563-29-2

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B1427293
CAS No.: 1007563-29-2
M. Wt: 235.26 g/mol
InChI Key: AXVLTSPWCPQVCS-UHFFFAOYSA-N
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Description

N-Methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine ( 1007563-29-2) is a chemical compound with the molecular formula C10H9N3O2S and a molecular weight of 235.26 g/mol . As a member of the aminothiazole family, this scaffold is recognized in scientific research for its potential as a versatile building block in medicinal chemistry and drug discovery . The structure incorporates both a nitrophenyl group and a methyl-substituted amine on the thiazole ring, features often associated with the development of pharmacologically active molecules. Researchers value this compound for constructing more complex molecular architectures. It is typically utilized in organic synthesis, method development, and as a precursor for generating libraries of compounds for biological screening. As with all materials of this nature, proper handling procedures should be observed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLTSPWCPQVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with a nitrophenyl group. The thiazole moiety is known for its presence in various bioactive molecules, enhancing interaction with biological targets. The nitro group contributes to the compound's reactivity and potential biological effects.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Tubulin Inhibition : This compound acts as a tubulin inhibitor, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. It binds to the colchicine site on tubulin, inhibiting polymerization and affecting mitotic spindle formation .
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis, suggesting applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .
  • Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, indicating that it may induce apoptosis through multiple pathways, including cell cycle arrest at the G2/M phase .

Antiproliferative Activity

The antiproliferative activity of this compound has been quantified in several studies. Below is a summary of IC50 values against different cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundSGC-7901 (gastric cancer)0.64
This compoundHeLa (cervical cancer)0.36
This compoundA549 (lung cancer)0.86

These values indicate that the compound exhibits potent antiproliferative effects across various cancer types.

Case Studies and Research Findings

  • Study on Tubulin Inhibition : A study demonstrated that this compound effectively inhibited tubulin polymerization and disrupted microtubule dynamics similar to known inhibitors like CA-4. The study concluded that the compound could induce G2/M phase cell cycle arrest in SGC-7901 cells in a concentration-dependent manner .
  • Anti-inflammatory Potential : Another investigation highlighted the compound's ability to inhibit 5-lipoxygenase activity, suggesting its therapeutic potential for inflammatory conditions. The study emphasized the importance of further exploring this mechanism for drug development .
  • Cytotoxicity Assessment : Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results consistently showed significant cytotoxicity, with mechanisms involving apoptosis induction being a focal point for future research .

Scientific Research Applications

Antimicrobial Properties

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine and its derivatives have shown promising antimicrobial activities against a range of pathogens. For instance, compounds containing the thiazole moiety are known to exhibit significant antibacterial and antifungal effects. Studies indicate that modifications to the phenyl ring can enhance these activities, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenActivity (MIC)
N-methyl-4-(2-nitrophenyl)-...S. aureusMIC = 32 μg/mL
Derivative with halogenE. coliMIC = 42 μg/mL
Compound with oxygenated groupCandida albicansMIC = 26 μg/mL

Anticancer Activity

Research has demonstrated that this compound derivatives can act as tubulin inhibitors, which is crucial in cancer therapy. For example, one study identified a derivative that significantly inhibited tubulin polymerization and disrupted microtubule dynamics in cancer cell lines, leading to cell cycle arrest . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring enhance anticancer efficacy.

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
N-(2,4-dimethoxyphenyl)-...SGC-79010.36 - 0.86
N-(4-bromophenyl)-...MCF7IC50 = 12 μM

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine and its analogs:

Compound Name Substituents on Thiazole (Position 4) N-Substituent (Position 2) Key Properties/Activities Reference
This compound 2-nitrophenyl Methyl Not explicitly reported; structural analog of tubulin inhibitors
4-(4′-Nitrophenyl)thiazol-2-amine (7) 4-nitrophenyl H (unsubstituted) Synthesized via cyclization; precursor for sulfonamide derivatives
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine 4-nitrophenyl 2-methoxyphenyl Potential solubility modifications due to methoxy group
N-methyl-4-phenyl-1,3-thiazol-2-amine Phenyl Methyl Simpler structure; lacks nitro group, used in SAR studies
N,N-Di(prop-2-ynyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine (2b) 4-chlorophenyl Di(prop-2-ynyl) Anti-inflammatory activity; alkyne groups enhance reactivity
10s (N,4-diaryl derivative) 4-methoxyphenyl 2,4-dimethoxyphenyl Potent tubulin inhibitor (IC₅₀ ~ 0.12 μM); disrupts microtubule dynamics

Electronic and Steric Effects

  • N-Substituents :
    • Methyl groups (as in the target compound) enhance lipophilicity, while bulkier substituents (e.g., 2,4-dimethoxyphenyl in 10s ) improve tubulin binding via π-π stacking .

Q & A

Q. What are the common synthetic methodologies for preparing N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine, and how are reaction conditions optimized?

Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example:

  • Step 1 : Reacting N-methylthiourea with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate thioamide.
  • Step 2 : Cyclization with α-bromoacetophenone derivatives under reflux in ethanol or dichloromethane (70–80°C, 6–12 hours) .
    Optimization : Yield and purity are maximized by controlling solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (1:1.2 thiourea:halo ketone), and temperature gradients. Microwave-assisted synthesis can reduce reaction times (30–60 minutes) .

Table 1 : Representative Synthesis Conditions

ReagentsSolventTemp (°C)Time (h)Yield (%)
N-methylthiourea, 2-nitrobenzoyl chlorideEthanol801265
α-bromo-2-nitroacetophenone, triethylamineDCM25672

Q. Which analytical techniques are critical for structural characterization, and how are spectral data interpreted?

Key techniques include:

  • IR Spectroscopy : Confirms NH stretching (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .
  • 1H NMR : Identifies aromatic protons (δ 6.46–8.20 ppm), methyl groups (δ 2.50–3.00 ppm), and NH signals (δ 4.21 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 466 for analogues) validate molecular weight .
    Best Practice : Cross-validate with X-ray crystallography (where possible) to resolve ambiguities in tautomeric forms .

Q. What in vitro biological assays are used for preliminary screening, and what models are relevant?

  • Antimicrobial Activity : Agar diffusion assays against S. aureus or E. coli (MIC values typically 25–100 µg/mL) .
  • Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ .
  • Receptor Binding : Competitive radioligand assays (e.g., CRF1 receptor antagonism, IC₅₀ ~3 nM in Y79 cells) .

Advanced Research Questions

Q. How does crystallographic data inform structure-activity relationships (SAR) and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Packing Motifs : C–H···Cl/π-π interactions stabilize the lattice (e.g., dimeric pairs in monoclinic P2₁/c space groups) .
  • Torsional Angles : Substituent orientation (e.g., nitrophenyl group at C4) influences steric hindrance and binding pocket compatibility .
    Table 2 : Crystallographic Parameters (Example)
ParameterValue
Space GroupP2₁/c
a (Å)13.027
b (Å)10.118
β (°)91.974
V (ų)1016.44

Q. What mechanistic insights explain the compound’s pharmacological activity, such as CRF1 receptor antagonism?

  • Binding Mode : The thiazole core and nitrophenyl group engage in hydrophobic/hydrogen-bonding interactions with CRF1’s transmembrane domain (e.g., residues Tyr356, Gln330) .
  • Functional Antagonism : Inhibition of cAMP accumulation (IC₅₀ ~3 nM) and ACTH secretion in pituitary cells confirms downstream pathway disruption .
    Advanced Models : Ex vivo brain penetration assays in rats (ID₅₀ = 6.5 mg/kg p.o.) correlate pharmacokinetics with efficacy .

Q. How should researchers resolve contradictions in biological data, such as variability in IC₅₀ values across studies?

  • Source Analysis : Check assay conditions (e.g., serum concentration in cell culture, incubation time). For example, MTT assays may yield higher IC₅₀ under high FBS conditions .
  • Structural Variants : Analogues with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity vs. electron-donating groups .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. Key Recommendations for Researchers

  • Prioritize X-ray crystallography for unambiguous structural confirmation .
  • Validate biological activity in multiple models (e.g., CRF1 antagonism + anticancer assays) to identify polypharmacology .
  • Optimize synthetic routes using green chemistry principles (e.g., microwave-assisted, solvent-free reactions) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine
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N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

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